Einecs 278-772-5

Description

Properties

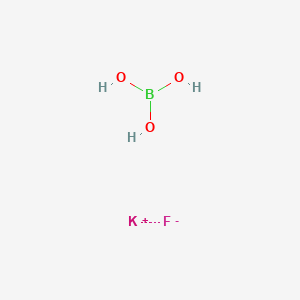

CAS No. |

77816-14-9 |

|---|---|

Molecular Formula |

BFH3KO3 |

Molecular Weight |

119.93 g/mol |

IUPAC Name |

potassium;boric acid;fluoride |

InChI |

InChI=1S/BH3O3.FH.K/c2-1(3)4;;/h2-4H;1H;/q;;+1/p-1 |

InChI Key |

JCHAIVYJIITKPH-UHFFFAOYSA-M |

Canonical SMILES |

B(O)(O)O.[F-].[K+] |

Origin of Product |

United States |

Nomenclature and Advanced Structural Characterization of Disodium 2 5 Carbamoyl 1 Ethyl 1,6 Dihydro 2 Hydroxy 4 Methyl 6 Oxo 3 Pyridyl Azo 4 4 2 Chloro 5 Sulphonatophenyl Amino 6 Fluoro 1,3,5 Triazin 2 Yl Amino Benzenesulphonate

Systematic Chemical Naming and Descriptor Systems

The compound is formally registered under various internationally recognized chemical identifier systems. The International Union of Pure and Applied Chemistry (IUPAC) name provides a complete and unambiguous description of its molecular structure. This systematic name is complemented by other identifiers such as the CAS Registry Number, which is crucial for database searches.

The primary identifiers for this substance are cataloged in the European Chemicals Agency (ECHA) database and other chemical inventories. jocpr.com The molecular formula of the disodium (B8443419) salt is C₂₄H₁₉ClFN₉O₉S₂²⁻·2Na⁺. jocpr.com

Table 1: Chemical Identifiers for EINECS 278-772-5

| Identifier System | Value |

|---|---|

| EINECS Number | 278-772-5 |

| IUPAC Name | disodium 2-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl]-4-({4-[(2-chloro-5-sulfonatophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl}amino)benzenesulfonate jocpr.com |

| CAS Number | 75268-65-4 jocpr.com |

| Molecular Formula | C₂₄H₂₁ClFN₉O₉S₂·2Na jocpr.com |

High-Resolution Spectroscopic Methodologies for Elucidation

The definitive structural elucidation of a molecule as complex as this compound relies on a suite of high-resolution spectroscopic methods. While specific, publicly available spectra for this exact compound are scarce, the expected results from each technique can be inferred from its known structure. The characterization of similar reactive dyes often involves these methods for structural confirmation. orientjchem.orgresearchgate.net

¹H and ¹³C NMR spectroscopy would be fundamental to confirming the molecular backbone.

¹H NMR: The spectrum would be complex, with distinct regions corresponding to aromatic and aliphatic protons. Aromatic protons on the two substituted benzene (B151609) rings and the pyridone ring would appear in the downfield region (typically 6.5-8.5 ppm). The ethyl group attached to the pyridone nitrogen would show a characteristic triplet and quartet pattern in the aliphatic region (likely 1.2-1.5 ppm and 3.9-4.2 ppm, respectively). The methyl group on the pyridone ring would present as a singlet (around 2.0-2.5 ppm). Protons of the N-H groups (amide and triazine linkers) would appear as broad singlets, with their chemical shifts being sensitive to solvent and temperature.

¹³C NMR: The spectrum would display a large number of signals corresponding to the 24 unique carbon atoms in the structure. Key signals would include those from the carbonyl carbons (amide and pyridone-oxo) in the range of 160-180 ppm, carbons of the aromatic and heteroaromatic rings between 100-150 ppm, and the aliphatic carbons of the ethyl group in the upfield region (<60 ppm).

Isotopic Labeling: While not standard for routine characterization, selective isotopic labeling (e.g., with ¹⁵N or ¹³C) could be employed in research settings to resolve signal overlap and definitively assign the resonances of the nine nitrogen atoms or specific carbons in the structure.

HRMS is essential for confirming the elemental composition. Using a technique like Electrospray Ionization (ESI) in negative ion mode, the exact mass of the dianion (M²⁻) would be determined, allowing for the verification of the molecular formula C₂₄H₁₉ClFN₉O₉S₂²⁻. The calculated monoisotopic mass of this anion is approximately 844.0205 u, which HRMS can measure with high precision (ppm level).

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Key fragmentation events would likely include:

Cleavage of the azo bond (–N=N–), a common fragmentation for azo dyes, which would split the molecule into two large fragments corresponding to the substituted pyridone and the substituted benzenesulfonate (B1194179) moieties.

Loss of SO₃ from the sulfonate groups.

Fragmentation of the triazine ring, potentially involving the loss of the chlorine or fluorine atoms.

Analysis of these fragmentation patterns is a powerful tool for sequencing the different structural components of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups present in the molecule. orientjchem.orgresearchgate.net The spectrum would be dominated by strong absorptions from the sulfonate groups.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3200 | O-H (Hydroxy), N-H (Amine/Amide) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Aliphatic C-H (Ethyl, Methyl) | Stretching |

| ~1680 | C=O (Amide I) | Stretching |

| ~1650 | C=O (Pyridone) | Stretching |

| 1600-1450 | C=C, C=N (Aromatic/Heteroaromatic) | Ring Stretching |

| ~1550 | N=N (Azo) | Stretching (often weak) |

| ~1350 & ~1175 | S=O (Sulfonate) | Asymmetric & Symmetric Stretching |

| ~1100 | C-F | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: As a colored dye, the compound exhibits strong absorption in the visible region, which is attributable to the extended π-conjugated system involving the azo linkage (–N=N–) acting as the primary chromophore, connected to the aromatic and pyridone rings. The exact wavelength of maximum absorbance (λmax) determines its specific color. Additional absorptions in the UV region would correspond to π→π* transitions within the aromatic rings and the triazine system. nih.gov

Single-Crystal X-ray Diffraction: This technique would provide the most definitive structural proof, yielding precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. However, obtaining a single crystal of sufficient size and quality for a large, flexible, and ionic molecule like this is exceptionally challenging and often not feasible.

Powder X-ray Diffraction (PXRD): If the material is a microcrystalline powder, PXRD could be used to characterize its solid-state form, assess its crystallinity, and identify different polymorphic phases. It provides a characteristic fingerprint of the crystalline solid but does not give the detailed atomic connectivity that single-crystal analysis does.

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic methods are indispensable for separating the main dye component from impurities, isomers, and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for assessing the purity of reactive dyes. najah.educhemijournal.com Given the ionic nature of the molecule due to the two sulfonate groups, an ion-pair reversed-phase HPLC method would be highly effective. ncsu.edu In this approach, a C18 column would typically be used as the stationary phase, and the mobile phase would consist of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) containing a cationic ion-pairing reagent (e.g., tetrabutylammonium). ncsu.edu This reagent forms a neutral complex with the anionic dye, allowing for its retention and separation on the nonpolar stationary phase.

HPLC with Photodiode Array (PDA) and Mass Spectrometry (MS) Detection: Coupling the HPLC system to a PDA detector allows for the acquisition of UV-Vis spectra for each separated peak, helping to identify chromophorically related impurities. nih.gov Further coupling to a mass spectrometer (LC-MS) provides the molecular weight and fragmentation data for each component, enabling positive identification of by-products and degradation products. nih.goviwaponline.com

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitatively monitoring the progress of the synthesis reaction and for preliminary purity checks, often used to select appropriate solvent systems for column chromatography or HPLC. orientjchem.orgresearchgate.net

Advanced Liquid Chromatography (LC) with Multi-Detector Systems

The analysis of complex dye structures such as this compound necessitates advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with multi-detector systems is a powerful tool for the separation and identification of components in commercial dye formulations. nih.govcurtin.edu.au Commercial dyes are often mixtures containing the primary dye molecule, isomers, by-products from synthesis, and additives. nih.gov

A typical setup for analyzing reactive dyes involves an HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS). nih.govmdpi.comnih.gov

HPLC Separation: A reversed-phase C18 column is commonly used for the separation of dye components. mdpi.comresearchgate.net The mobile phase often consists of a gradient mixture of water and a polar organic solvent like acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov For highly polar analytes, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative. researchgate.net

Photodiode Array (PDA) Detection: The PDA detector provides ultraviolet-visible (UV-Vis) spectra for each separated component. This is crucial for identifying the chromophore, which is the part of the molecule responsible for its color. nih.gov

Mass Spectrometry (MS) Detection: Mass spectrometry provides information about the molecular weight and structure of the dye molecules and their fragments. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of large, polar, and thermally labile molecules like reactive dyes. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the determination of elemental compositions. researchgate.net

By combining these detectors, it is possible to separate the various components in a commercial dye product and obtain detailed structural information for each. nih.gov For reactive dyes, a "mass difference by derivative method" can be employed, where the dye is reacted with a small molecule like ethanolamine. nih.gov The change in molecular mass, as determined by MS, can confirm the type and number of reactive groups present in the dye molecule. nih.gov

Below is an interactive table summarizing typical parameters for LC-MS analysis of reactive dyes:

| Parameter | Typical Value/Condition | Purpose |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Separation of components in the dye mixture. |

| Column | Reversed-phase C18, 250 x 2.0 mm | Stationary phase for separation based on polarity. mdpi.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. mdpi.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component of the mobile phase. mdpi.com |

| Flow Rate | 0.25 mL/min | Controls the speed of the separation. mdpi.com |

| Detection | Multi-Detector System | Comprehensive characterization of separated components. |

| Detector 1 | Photodiode Array (PDA) | Provides UV-Vis spectra to identify chromophores. nih.gov |

| Detector 2 | Mass Spectrometer (MS) with ESI source | Determines molecular weight and structural fragments. mdpi.com |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas chromatography (GC) is another important analytical technique, primarily used for the analysis of volatile and thermally stable compounds. While large, non-volatile molecules like the parent dye this compound are not suitable for direct GC analysis, the technique is invaluable for identifying volatile impurities and degradation products. researchgate.net

Often, a derivatization step is necessary to make polar impurities more volatile and amenable to GC analysis. researchgate.netnih.gov This involves chemically modifying the analytes to decrease their polarity and increase their vapor pressure. Common derivatizing agents include silylating agents, which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

GC is typically coupled with a mass spectrometer (GC-MS) for the identification of the separated compounds. nih.govnih.gov The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that can be used as a "fingerprint" for identification by comparing it to spectral libraries.

The analysis of impurities is crucial for quality control in dye manufacturing. nih.gov Impurities can arise from starting materials, side reactions during synthesis, or degradation of the final product. Some potential impurities that could be analyzed by GC-MS after derivatization include:

Unreacted starting materials or their degradation products.

Low molecular weight by-products formed during the diazotization or coupling reactions. rsc.org

Volatile aromatic amines, which can be precursors in dye synthesis. ut.ac.ir

The following table outlines a general approach for the GC-MS analysis of volatile impurities in dyes:

| Step | Description | Key Parameters/Reagents |

| Sample Preparation | Extraction of volatile components from the dye matrix. | Liquid-liquid extraction or solid-phase extraction. |

| Derivatization | Chemical modification to increase volatility. | Trimethylsilylation (TMS) or other derivatizing agents. nih.gov |

| GC Separation | Separation of derivatized analytes based on boiling point and polarity. | Capillary column (e.g., DB-5), temperature programming. ut.ac.ir |

| MS Detection | Identification of separated components by their mass spectra. | Electron ionization (EI), mass-to-charge ratio (m/z) scanning. |

Stereochemical Investigations and Conformational Analysis

The complex structure of this compound, with its multiple rotatable bonds, gives rise to a rich stereochemical landscape and the potential for various conformations. Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. bohrium.comnih.gov

The 1,3,5-triazine (B166579) ring and its substituents are key areas for conformational flexibility. mdpi.comresearchgate.net Studies on similar triazine derivatives have shown that restricted rotation around the C(triazine)-N bond can lead to the existence of different conformers, such as symmetric "propeller" and asymmetric forms. mdpi.comresearchgate.net The relative energies of these conformers and the barriers to their interconversion can be investigated using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy and computational methods such as density functional theory (DFT). nih.govmdpi.com

The azo linkage (-N=N-) in azo dyes typically exists in a planar trans-conformation, which is generally more stable than the cis-isomer. The planarity of the molecule is often influenced by intramolecular hydrogen bonding and steric interactions between substituents.

Computational modeling, particularly DFT, is a powerful tool for exploring the conformational space of complex molecules. bohrium.comnih.govmdpi.com By calculating the energies of different possible conformers, the most stable structures can be predicted. mdpi.com These theoretical calculations can complement experimental data from techniques like X-ray crystallography to provide a detailed understanding of the molecule's three-dimensional structure and its influence on the dye's properties. bohrium.com

For a molecule like this compound, a conformational analysis would likely focus on:

Rotation around the C-N bonds connecting the triazine ring to the benzenesulphonate and amino moieties. mdpi.com

The orientation of the sulphonate groups on the phenyl rings.

The planarity of the azo-bridged aromatic system.

Understanding the conformational preferences of the dye molecule is important as it can influence its electronic properties, and therefore its color, as well as its interaction with substrates and other molecules.

Synthetic Pathways and Chemical Transformations of the Compound

Retrosynthetic Analysis and Key Intermediate Synthesis

The synthesis of a complex molecule like C.I. Reactive Yellow 84 begins with a retrosynthetic analysis, a process of deconstructing the target molecule into simpler, commercially available starting materials. The manufacturing process for C.I. Reactive Yellow 84 involves the condensation of 1,2-Bis(4-amino-2-sulfophenyl)ethene (also known as 4,4'-Diamino-2,2'-stilbenedisulfonic acid), 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride), and 2-Amino-4-methylanisole. worlddyevariety.comchemicalbook.com This is followed by a coupling reaction with diazotized 7-Aminonaphthalene-1,3-disulfonic acid. worlddyevariety.com

Azo Coupling Reaction Mechanisms and Optimization

Azo coupling is a pivotal electrophilic aromatic substitution reaction in the synthesis of azo dyes. nih.govwikipedia.org It involves the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. nih.govjchemrev.com The aryldiazonium cation acts as the electrophile. wikipedia.org

In the synthesis of C.I. Reactive Yellow 84, the diazo component is derived from 7-Aminonaphthalene-1,3-disulfonic acid. This primary aromatic amine is treated with sodium nitrite (B80452) in an acidic medium at low temperatures to form the corresponding diazonium salt. jchemrev.comimrpress.com This unstable intermediate is then immediately reacted with the coupling component, which is the pre-assembled structure formed from the condensation of 4,4'-Diamino-2,2'-stilbenedisulfonic acid, cyanuric chloride, and 2-Amino-4-methylanisole. worlddyevariety.com

The optimization of azo coupling reactions is critical for maximizing yield and purity. Reaction conditions such as temperature, pH, and solvent play a crucial role. The reaction is typically carried out at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt. nih.gov The pH of the reaction medium influences the reactivity of both the diazonium salt and the coupling component. wikipedia.org

Triazine Ring Formation and Functional Group Introduction

The triazine ring is a core component of C.I. Reactive Yellow 84 and many other reactive dyes. wikipedia.orgbsdi-bd.org The most common precursor for introducing the triazine moiety is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. wikipedia.org This compound is highly reactive towards nucleophiles, and the chlorine atoms can be sequentially substituted. google.comchimia.ch

In the synthesis of C.I. Reactive Yellow 84, two moles of cyanuric chloride are condensed with one mole of 4,4'-Diamino-2,2'-stilbenedisulfonic acid and two moles of 2-Amino-4-methylanisole. worlddyevariety.com This stepwise condensation allows for the controlled introduction of different functional groups onto the triazine ring. researchgate.net The remaining chlorine atom on each triazine ring serves as the reactive site for forming a covalent bond with cellulosic fibers under alkaline conditions. google.comodmya.com

Sulphonation, Halogenation, and Amine Derivatization Methodologies

Sulphonation is a key process for imparting water solubility to dyes and is a common electrophilic aromatic substitution reaction. wikipedia.orgnumberanalytics.com It involves the introduction of a sulfonic acid (–SO₃H) group onto an aromatic ring. wikipedia.org The starting material, 4,4'-Diamino-2,2'-stilbenedisulfonic acid, already contains sulfonic acid groups, highlighting the importance of this functionalization in the dye's structure. worlddyevariety.comchemicalbook.com Aromatic sulfonation is typically achieved by treating the aromatic compound with sulfuric acid or other sulfonating agents. wikipedia.orgresearchgate.net

Halogenation , specifically the use of chlorine-substituted triazines, is fundamental to the reactivity of many reactive dyes, including C.I. Reactive Yellow 84. wikipedia.orgodmya.com The chlorine atoms on the triazine ring are the reactive groups that form covalent bonds with the hydroxyl groups of cellulose (B213188) fibers. wikipedia.org The reactivity of these chlorine atoms can be modulated by the other substituents on the triazine ring. chimia.ch

Amine derivatization is the process of modifying an amine functional group. In the context of C.I. Reactive Yellow 84 synthesis, primary aromatic amines are crucial starting materials. worlddyevariety.comchemicalbook.com Derivatization of amines is also a widely used analytical technique to enhance their detection and separation, often involving reactions with reagents like fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride. thermofisher.comthermofisher.comnih.gov In a broader synthetic context, amine groups can be transformed into a variety of other functional groups to build complex molecular architectures. researchgate.netmdpi.com

Industrial-Scale Synthesis and Process Engineering

The industrial production of C.I. Reactive Yellow 84 involves large-scale chemical reactors and a series of unit operations including synthesis, filtration, drying, and blending. ifc.org The synthesis step encompasses the key reactions of condensation and azo coupling. ifc.org

Principles of Green Chemistry in Large-Scale Production

The textile industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. medcraveonline.comspringerprofessional.de For reactive dyes like C.I. Reactive Yellow 84, a significant challenge is the hydrolysis of the dye in the dyebath, which leads to colored effluents. whiterose.ac.uk

Green chemistry approaches in dye manufacturing and application focus on several areas:

Use of safer chemicals and solvents : This includes exploring enzymatic processes for preparatory steps in textile processing. medcraveonline.com

Process optimization : Semi-continuous cold pad-batch dyeing processes with reactive dyes are considered more environmentally friendly than traditional batch-wise or pad-steam methods. medcraveonline.com

Waste reduction and recycling : Research is ongoing to develop methods for recycling dyed textile waste and reusing the dyes. rsc.org Additionally, efforts are being made to improve the wash-off process of reactive dyes to reduce water and energy consumption. whiterose.ac.uk The use of dye transfer inhibiting polymers has shown promise in making the wash-off process more efficient and sustainable. whiterose.ac.uk

Recent innovations focus on creating more sustainable dyeing processes, such as using low-impact dyes and modifying substrates to enhance reactivity, thereby reducing the amount of dye and salt required. springerprofessional.deresearchgate.net

Data Tables

Table 1: Chemical Identity of Einecs 278-772-5

| Property | Value |

|---|---|

| EINECS Number | 278-772-5 |

| Common Name | C.I. Reactive Yellow 84 |

| Chemical Class | Double Azo Dye |

| Molecular Formula | C₅₆H₃₈Cl₂N₁₄Na₆O₂₀S₆ |

| Molecular Weight | 1628.22 |

Source: worlddyevariety.comchemicalbook.com

Table 2: Key Reactants in the Synthesis of C.I. Reactive Yellow 84

| Reactant | Role |

|---|---|

| 4,4'-Diamino-2,2'-stilbenedisulfonic acid | Core aromatic structure |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride) | Reactive group precursor |

| 2-Amino-4-methylanisole | Condensation component |

Catalytic Systems and Reaction Efficiency Enhancement

The synthesis of inorganic fluoride-borate compounds often involves the reaction of boric acid or its anhydride (B1165640) with a fluoride (B91410) source in the presence of a potassium salt. While the term "catalyst" in the traditional sense for organic reactions may not directly apply, mineralizers or fluxing agents can be utilized in high-temperature solid-state syntheses. These agents can lower the reaction temperature and improve the homogeneity and crystallinity of the final product, thereby enhancing reaction efficiency.

The efficiency of the reaction is critically dependent on factors such as the stoichiometry of the reactants, reaction temperature, and the purity of the starting materials. For instance, variations in the ratio of potassium fluoride to boric acid can lead to the formation of different potassium fluoroborate species. Optimizing these parameters is key to maximizing the yield of the desired compound and minimizing energy consumption.

Table 1: Factors Influencing Reaction Efficiency

| Parameter | Effect on Efficiency |

| Reactant Stoichiometry | Determines the specific fluoroborate species formed. |

| Temperature | Influences reaction rate and product crystallinity. |

| Purity of Reactants | Affects the level of impurities in the final product. |

| Mixing/Agitation | Ensures homogeneity of the reaction mixture. |

Reaction Kinetics and Process Control

The kinetics of solid-state or solution-based reactions for producing potassium fluoroborates are governed by diffusion rates of the reacting ions and the formation of the product crystal lattice. In solution, factors such as concentration, temperature, and pH play a crucial role in determining the reaction rate.

Process control in the industrial production of this compound involves the real-time monitoring and adjustment of these critical parameters. Automated systems can be employed to control the feed rates of reactants, maintain optimal temperature profiles, and monitor the concentration of the reaction mixture. Such controls are essential for ensuring consistent product quality and safe operation.

Novel Synthetic Approaches and Derivatization

While traditional synthesis relies on direct reaction of the components, research into novel synthetic approaches for similar inorganic compounds is ongoing, although specific information for this compound is limited.

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful tool for the production of complex organic molecules. nih.govnih.govbeilstein-journals.org This methodology allows for high selectivity and milder reaction conditions. nih.govrsc.org However, the application of chemoenzymatic routes is generally not relevant for the synthesis of simple inorganic compounds like potassium borate (B1201080) fluoride. Enzymes are highly specific biological catalysts typically involved in the synthesis or modification of complex organic structures such as glycoengineered antibodies or macrocyclic peptides. nih.govbeilstein-journals.orgrsc.org

Photochemical and electrochemical methods offer alternative energy sources to drive chemical reactions and are considered green chemistry approaches. beilstein-journals.org Electrochemical synthesis, for example, uses electricity to drive oxidation and reduction reactions, and has been applied to the synthesis of various compounds, including organophosphorus compounds. beilstein-journals.orgnih.gov Photoredox catalysis, on the other hand, utilizes light to initiate chemical transformations. nih.gov While these methods are at the forefront of synthetic chemistry for organic molecules, their application to the direct synthesis of a simple inorganic salt like this compound is not documented in publicly available literature.

The synthesis of structural analogs is a common strategy in medicinal chemistry and materials science to modulate the properties of a lead compound. synzeal.com For this compound, structural analogs could include other alkali metal fluoroborates (e.g., sodium or lithium analogs) or compounds with different ratios of fluoride to boron. By systematically varying the constituent ions, it is possible to tune properties such as solubility, melting point, and hygroscopicity for specific applications.

Table 2: Potential Structural Analogs and Property Modulation

| Analog | Potential Property Change |

| Sodium Fluoroborate | Altered solubility and crystal structure. |

| Lithium Fluoroborate | Different electrochemical properties. |

| Varying F/B ratio | Modified chemical reactivity and thermal stability. |

Impurity Profiling and Control in Synthesis

Impurity profiling is a critical aspect of chemical manufacturing to ensure the quality and safety of the final product. For this compound, potential impurities could arise from the raw materials or from side reactions during synthesis.

Common impurities might include unreacted starting materials (boric acid, potassium fluoride), other potassium fluoroborate species with different stoichiometries, or trace metal contaminants from the reactants or reaction vessel.

Control of these impurities is achieved through several strategies:

High-Purity Raw Materials: Utilizing starting materials with low levels of contaminants.

Optimized Reaction Conditions: Precise control of stoichiometry, temperature, and reaction time to minimize side product formation.

Purification Techniques: Post-synthesis purification steps such as recrystallization or washing to remove soluble impurities.

Analytical techniques such as Inductively Coupled Plasma (ICP) for elemental analysis, X-ray Diffraction (XRD) for phase identification, and Ion Chromatography (IC) for anionic impurities are essential for a comprehensive impurity profile.

Environmental Fate, Transport, and Biodegradation Mechanisms of the Compound

Environmental Partitioning and Distribution Models

The distribution of Fludioxonil (B1672872) in the environment is governed by its physicochemical properties, which influence its movement and partitioning between soil, water, and air. It is a compound with moderate water solubility and is not expected to volatilize significantly from soil or water surfaces. regulations.gov

The mobility of Fludioxonil in soil is generally low to moderate. regulations.gov This is quantified by its organic-carbon normalized soil partition coefficients (Koc), which range from 991 to 2440 L/kgoc, indicating that its tendency to adsorb to soil and sediment is dependent on the soil type and its organic matter content. regulations.gov In some studies, Koc values have been reported to be as high as 5785. nih.gov Consequently, it is classified as slightly to moderately mobile. regulations.gov

Research has shown that the sorption of Fludioxonil is significantly correlated with the soil's organic matter content. nih.gov Adjuvants present in commercial fungicide formulations can also influence its sorption behavior by decreasing its adsorption to soil, thereby increasing its solubility and altering its partitioning. researchgate.net The type of seed coating in treated seeds has also been shown to affect the mobility and leaching of Fludioxonil. researchgate.netusgs.gov While laboratory studies indicate immobility, field dissipation trials suggest that Fludioxonil may move through the soil profile, possibly through preferential flow channels rather than true leaching. publications.gc.ca Data from terrestrial field studies showed no measurable fludioxonil in soil samples from depths of 6 to 30 inches. regulations.gov

Table 1: Soil Partition Coefficients (Koc) for Fludioxonil

| Parameter | Value | Soil Mobility Classification | Source(s) |

|---|---|---|---|

| Koc Range | 991 - 2440 L/kgoc | Slightly to Moderately Mobile | regulations.gov |

| Reported Koc | up to 5785 L/kgoc | Low to No Mobility | nih.gov |

Fludioxonil can enter aquatic environments through mechanisms such as surface runoff, soil erosion, and spray drift. regulations.govmdpi.com Once in water, it is expected to adsorb to suspended solids and sediment due to its Koc values. nih.gov The compound is considered essentially stable to metabolism in aquatic environments, with laboratory aerobic aquatic metabolism half-lives ranging from 473 to 718 days. regulations.govnih.gov

Despite a high octanol-water partition coefficient (log Kow of 4.12), Fludioxonil is not considered to be significantly bioaccumulative in aquatic organisms. nih.govagropages.com Measured bioconcentration factors (BCF) in whole fish tissue range from 311 to 430, which is below the threshold for high bioaccumulation potential. regulations.gov

Due to its very low vapor pressure (2.93 x 10⁻⁹ mm Hg at 25°C) and a low Henry's Law constant (5.3 x 10⁻¹⁰ atm-cu m/mol), Fludioxonil is not expected to volatilize from soil or water surfaces. regulations.govnih.gov In the atmosphere, it is predicted to exist almost exclusively in the particulate phase. nih.gov

The potential for long-range transport is considered low. The estimated atmospheric oxidation half-life is very short, approximately 2.2 hours. regulations.gov This rapid degradation, combined with its low volatility, suggests that Fludioxonil and its degradates are not expected to undergo significant long-range transport or bioaccumulate in terrestrial species via atmospheric pathways. regulations.gov Removal from the atmosphere is expected to occur through wet and dry deposition. nih.gov

Abiotic Degradation Pathways in Environmental Media

Abiotic processes, particularly photolysis, are the primary routes of Fludioxonil degradation in the environment. The compound is notably stable to hydrolysis.

Photodegradation is a significant dissipation pathway for Fludioxonil. regulations.gov In aqueous media under optimal conditions (clear, shallow, sunny water), the photolysis half-life can be as short as 1 to 8.7 days. regulations.gov On soil surfaces, the photodegradation half-life has been measured at 1.6 to 9.7 days. regulations.gov Laboratory soil photolysis studies showed an initial half-life (DT₅₀) of approximately one day for the portion of the compound exposed to light. envipath.org

Research indicates that Fludioxonil undergoes both direct and indirect photodegradation. nih.govacs.org Indirect photolysis involves reactions with photochemically produced reactive species such as singlet oxygen (¹O₂) and triplet states of dissolved organic matter. nih.govacs.org The reaction rate with singlet oxygen alone can result in a predicted half-life of less than two days in sunlit surface waters, suggesting the compound will not be persistent in such aquatic systems. nih.govacs.org The pyrrole (B145914) moiety of the molecule is a key site for these reactions. nih.gov

Table 2: Photodegradation Half-Lives of Fludioxonil

| Medium | Condition | Half-Life (DT₅₀) | Source(s) |

|---|---|---|---|

| Aqueous Media | Optimal (clear, shallow, sunny) | 1 - 8.7 days | regulations.gov |

| Water | Near-surface, sunlit | < 2 days | nih.govacs.org |

| Soil Surface | Light-exposed | 1.6 - 9.7 days | regulations.gov |

| Soil | Laboratory, light-exposed | ~1 day | envipath.org |

Fludioxonil is chemically stable to hydrolysis in aqueous environments under typical environmental pH conditions. regulations.gov Studies have shown that it does not undergo hydrolytic degradation over a pH range of 5 to 9. chemicalbook.comnih.govhzheruichem.com This stability indicates that hydrolysis is not an important environmental fate process for this compound. nih.gov

Oxidation-Reduction Reactions and Intermediate Formation

The transformation of Flumetsulam in the environment involves several key reactions, with oxidation and reduction playing roles under different conditions. While hydrolytic and photolytic degradation pathways are not considered significant for Flumetsulam publications.gc.ca, its transformation is sensitive to the presence or absence of oxygen.

Under aerobic conditions, Flumetsulam degrades primarily to carbon dioxide and other fragments that become incorporated into soil organic matter, with no significant accumulation of intermediate breakdown products europa.euepa.gov. However, in anaerobic environments, such as saturated soils or sediments, reduction becomes a more prominent transformation pathway. publications.gc.caregulations.govepa.gov A single major transformation product has been identified under these conditions publications.gc.ca. This intermediate, formed through reduction, is more persistent than the parent compound in an anaerobic setting publications.gc.caepa.gov.

One major metabolite has been identified in anaerobic aquatic studies: N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyl-(1,2,4)-triazolo(1,5-a)pyrimidine-2-sulfonamide, also referred to as reduced flumetsulam-hydrate regulations.govepa.gov. This metabolite was found to account for up to 52% of the applied radioactivity after 360 days in one study regulations.govepa.gov. While this reduced hydrate (B1144303) shows a half-life of about 180 days under anaerobic conditions, it degrades much more rapidly, with a half-life of only 2 days, under aerobic conditions regulations.govepa.gov.

| Condition | Reaction Type | Key Intermediates/Products | Significance |

| Aerobic | Oxidation | Carbon Dioxide, Soil-incorporated fragments | Primary degradation pathway in typical agricultural soils. No significant intermediate accumulation. europa.euepa.gov |

| Anaerobic | Reduction | Reduced flumetsulam-hydrate | Forms in oxygen-depleted environments like flooded soils or sediments; more persistent than the parent compound under these conditions. publications.gc.caregulations.govepa.gov |

Biotransformation and Microbial Degradation Processes

The primary mechanism for Flumetsulam dissipation in the environment is microbial degradation. cdnsciencepub.comcaws.org.nzgenfarm.com.au The rate and extent of this biodegradation are heavily influenced by soil properties such as pH, organic matter content, temperature, and moisture, all of which affect microbial activity. cdnsciencepub.comgenfarm.com.au

Enzyme Systems Involved in Xenobiotic Transformation

The biotransformation of herbicides like Flumetsulam is carried out by various microbial enzyme systems. cambridge.org Flumetsulam's primary mode of action in target plants is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). researchgate.netchemicalwarehouse.comumn.edu This enzyme is critical for the synthesis of branched-chain amino acids. researchgate.netresearchgate.net

In microorganisms, the enzymes responsible for degrading Flumetsulam are involved in oxidation, reduction, and hydrolysis reactions. cambridge.org Soil enzymes, which are key drivers of organic matter transformation, actively participate in the decomposition of herbicides. aloki.hu The specific enzymes that cleave the sulfonylurea or triazolopyrimidine structures in Flumetsulam are part of broader metabolic pathways that microbes use to break down complex organic compounds. cambridge.org For similar herbicides, cleavage of the sulfonamide linkage is a major degradation pathway. researchgate.net The activity of these enzymes, such as urease and dehydrogenase, can be influenced by the presence of herbicides, indicating a direct interaction between the compound and the soil's enzymatic machinery. researchgate.netaloki.hu

Role of Microbial Communities in Compound Attenuation

Microbial communities are the engine of Flumetsulam's degradation in soil. cdnsciencepub.comgenfarm.com.au The composition and activity of these communities dictate the rate of attenuation. Factors that promote robust microbial activity, such as warm, moist conditions, lead to the quickest breakdown of the herbicide. genfarm.com.augenfarm.com.au Conversely, conditions that limit microbial activity, like low temperatures or dry soil, result in slower degradation and increased persistence of Flumetsulam residues. cdnsciencepub.com

Advanced Analytical Techniques for Environmental Monitoring

Detecting and quantifying Flumetsulam residues in environmental matrices like soil, water, and food requires sensitive and specific analytical methods. Various advanced techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing Flumetsulam residues in soil. researchgate.net For enhanced sensitivity and selectivity, especially in complex food matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed. psu.edursc.org This technique allows for the detection of Flumetsulam at very low concentrations, with limits of quantification (LOQs) often in the range of 0.005 to 0.01 mg/kg. researchgate.netrsc.org

Sample preparation is a critical step and often involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction procedure, which is effective for a wide range of plant-derived foods. psu.edursc.org Other methods include solid-phase extraction (SPE) for sample cleanup and concentration. nih.govresearchgate.net For confirmation of the analyte's identity, gas chromatography-mass spectrometry (GC-MS) can be used after a derivatization step. epa.gov

| Technique | Matrix | Common Use | Detection Limit / LOQ |

| HPLC-UV | Soil | Routine residue analysis | Detection limit of 4 µg/kg. researchgate.net |

| UPLC-MS/MS | Plant-derived foods, Soil, Water | High-sensitivity quantitative analysis | LOQs from 0.005 to 0.01 mg/kg. psu.eduresearchgate.netrsc.org |

| GC-MS | Soybean, Corn | Confirmatory analysis (after derivatization) | Estimated sensitivity of 0.01 ppm. epa.gov |

| Capillary Electrophoresis (CE-UV) | Water, Soil | Trace analysis (with preconcentration) | LODs between 131 and 342 ng/L in water. nih.gov |

Applications in Advanced Materials and Industrial Contexts of the Compound

Functional Dyeing and Coloration Technologies

Solvent Violet 13 serves as a key colorant for a wide array of synthetic materials, primarily due to its high tinting strength, brilliant shade, and compatibility with numerous organic substrates. finelandchem.comprecisechem.com Its application spans plastics, resins, and fibers where it provides long-lasting and stable coloration. epsilonpigments.com

Solvent Violet 13 imparts a bright, bluish to reddish-violet color to materials. colorfuldyes.com A significant attribute of this dye is its excellent light fastness, which measures the resistance of the color to fading upon exposure to light. precisechem.comprecisechem.com On a scale from 1 (poor) to 8 (superior), Solvent Violet 13 consistently scores high ratings, often achieving 7-8 in full shades on polystyrene, indicating very good to excellent fade resistance. precisechem.comxcolorpigment.comunion-pigment.com This makes it suitable for coloring products that may be exposed to light over long periods. precisechem.com The dye also possesses high thermal stability, withstanding temperatures up to 300-310°C in polymers like polystyrene and polycarbonate, which is crucial for high-temperature processing of plastics. precisechem.comprecisechem.com

Table 1: Fastness and Thermal Properties of Solvent Violet 13 in Various Polymers

| Property | Polystyrene (PS) | ABS | Polycarbonate (PC) | PET |

|---|---|---|---|---|

| Light Fastness (1-8 Scale) | 7-8 | 5-6 | 7-8 | 7-8 |

| Heat Resistance (°C) | 300 | 290 | 310 | 290 |

| Migration Resistance (1-5 Scale) | 5 | - | - | - |

Data sourced from multiple industry specifications. finelandchem.comprecisechem.comprecisechem.com

As a solvent dye, the coloration mechanism of Solvent Violet 13 involves its dissolution within the polymer matrix rather than a chemical reaction with the substrate. finelandchem.comranbarr.com It is insoluble in water but soluble in various organic solvents like benzene (B151609), xylene, and dimethylformamide, a property that facilitates its incorporation into plastics during the melt phase. ranbarr.comcolorfuldyes.com This process results in a homogenous, transparent coloration with high clarity. finelandchem.comspecialchem.com

The compound shows a strong affinity and excellent compatibility with a range of polymeric substrates. ranbarr.comspecialchem.com It is recommended for coloring thermoplastics such as:

Polystyrene (PS) precisechem.com

Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) precisechem.com

Polycarbonate (PC) precisechem.com

Polymethyl Methacrylate (PMMA) pylamdyes.com

Polyvinyl Chloride (PVC) ranbarr.com

Polyethylene (B3416737) Terephthalate (PET), where it is used for the protoplasmic coloring of polyester (B1180765) fibers precisechem.comprecisechem.com

Its excellent migration resistance, rated 5 out of 5 in polystyrene, ensures that the dye does not bleed or move to the surface of the finished product over time, maintaining the material's integrity and appearance. finelandchem.com

Solvent Violet 13 is utilized in the formulation of printing inks. finelandchem.com Its solubility in organic solvents and strong, vibrant color make it a suitable pigment for various printing technologies that are solvent-based. finelandchem.com It provides a rich and consistent tone, contributing to high-quality printed materials. finelandchem.com The dye's high color strength means that rich color results can be achieved with a relatively small amount of dye, which is an economic advantage in production. finelandchem.comtiankunchemical.com

Integration into Smart Materials and Devices

While primarily a colorant, the properties of Solvent Violet 13 allow for its integration into more advanced material systems and devices.

The available research does not indicate that Solvent Violet 13 is intrinsically photochromic (changing color with light) or thermochromic (changing color with temperature). However, its high thermal stability is a crucial property for materials that operate under varying temperature conditions. tiankunchemical.com This stability, with resistance up to 350°C, ensures that the color remains constant and does not degrade during the high-temperature processing or end-use of "smart" plastic components. tiankunchemical.com While some suppliers of Solvent Violet 13 also offer photochromic and thermochromic pigments, these properties are not directly attributed to Solvent Violet 13 itself in the provided literature. ranbarr.com

A notable advanced application of Solvent Violet 13 is in the coloring of materials for liquid crystal displays (LCDs). tiankunchemical.com This use is attributed to the dye's dichroism, which is the property of exhibiting different absorption characteristics depending on the polarization of light passing through it. In LCD technology, dyes with dichroic properties can be aligned with liquid crystals to act as light switches or filters, a fundamental principle in display operation. Furthermore, its excellent thermal stability and ability to be finely dispersed within a polymer matrix are advantageous for the manufacturing and longevity of optoelectronic components. tiankunchemical.com

Table 2: Summary of Compound Names

| Identifier | Name |

|---|---|

| Einecs | 278-772-5 |

| Common Name | C.I. Solvent Violet 13 |

| CAS No. | 81-48-1 |

| IUPAC Name | 1-hydroxy-4-(p-toluidino)anthraquinone |

| Other Names | D&C Violet No. 2, Oil Violet, Alizurol Purple, Disperse Blue 72, Macrolex Violet B wikipedia.orgdyestuffscn.comnih.gov |

Sensors and Indicator Systems

5-(4-Dimethylaminobenzylidene)rhodanine serves as a critical component in the development of chemical sensors and indicator systems due to its ability to produce a distinct color change in the presence of specific metal ions. This property is harnessed in various analytical techniques for qualitative and quantitative detection.

One of the primary applications of this compound is as an indicator in titrimetric analysis. Specifically, it is employed as an indicator for the titration of cyanide solutions with silver nitrate (B79036). sigmaaldrich.comidealmedical.co.zascientificlabs.ie The endpoint of the titration is marked by a clear visual signal, facilitating precise measurement.

Furthermore, its utility extends to electrochemical studies. It is used as a research chemical in electrochemical analyses that explore the adsorption and corrosion inhibition properties of metals. himedialabs.comchemscience.com In these systems, the compound can indicate changes on metal surfaces, acting as a molecular sensor for corrosion processes. Its function as a silver-specific dye is also leveraged in colorimetric assays designed to quantify the deposition of silver onto X-ray film, a technique used in autoradiography. sigmaaldrich.comidealmedical.co.zascientificlabs.ie

Analytical Reagent Development and Chemo-sensing

The compound is a well-established analytical reagent, valued for its sensitivity and selectivity towards certain heavy metal ions. carlroth.comcarlroth.com This chemo-sensing capability makes it indispensable for detecting trace amounts of these metals in various samples.

The primary use of 5-(4-Dimethylaminobenzylidene)rhodanine is as a reagent for the detection and determination of several noble and heavy metals. fishersci.ca It is most famously known as a highly sensitive reagent for silver (Ag). carlroth.comcarlroth.comlab-suppliers.com Beyond silver, its applications include the detection of gold (Au), copper (Cu), mercury (Hg), palladium (Pd), and platinum (Pt). fishersci.cathermofisher.comnih.gov This broad yet selective reactivity profile allows for its use in diverse analytical scenarios, from environmental monitoring to quality control in industrial processes. The compound's interaction with these metal ions forms the basis of various detection methodologies.

| Metal Ion | Symbol | Context of Detection | Reference |

|---|---|---|---|

| Silver | Ag | Highly sensitive analytical reagent, titrimetric indicator, colorimetric assays | sigmaaldrich.comcarlroth.comlab-suppliers.com |

| Gold | Au | General detection reagent | fishersci.cathermofisher.com |

| Copper | Cu | General detection reagent, staining in liver tissue | fishersci.casigmaaldrich.com |

| Mercury | Hg | General detection reagent | fishersci.cathermofisher.com |

| Palladium | Pd | General detection reagent | fishersci.canih.gov |

| Platinum | Pt | General detection reagent | fishersci.canih.gov |

Colorimetric and Fluorometric Detection Methods

The chemo-sensing action of 5-(4-Dimethylaminobenzylidene)rhodanine is primarily based on colorimetric detection. The molecule undergoes a distinct and measurable color change upon forming a complex with target metal ions. This property allows for the visual or spectrophotometric quantification of the analyte.

As a silver-specific dye, it is a key component in colorimetric assays. sigmaaldrich.com For instance, it is used to quantify silver grains that have been eluted from autoradiograms of biological materials. sigmaaldrich.comsigmaaldrich.com The intensity of the resulting color is proportional to the amount of silver present, enabling accurate measurement. The compound itself has a maximum absorbance (λmax) at approximately 451 nm. sigmaaldrich.comidealmedical.co.za The formation of complexes with metal ions leads to a shift in this absorbance spectrum, which is the fundamental principle of its use in spectrophotometric analysis. While its colorimetric properties are well-documented, its application in fluorometric detection is less common. The primary analytical utility lies in the visible change in its absorption of light.

Use as a Chromatographic Marker or Derivatizing Agent

In the field of chromatography, 5-(4-Dimethylaminobenzylidene)rhodanine finds application as a derivatizing agent, particularly for Thin-Layer Chromatography (TLC). greyhoundchrom.comsigmaaldrich.com Derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for a given analytical procedure.

By reacting with target analytes, this agent can enhance their detectability or improve their separation characteristics. The process of derivatization often involves replacing an active hydrogen with another group, which can decrease the polarity of the parent substance. greyhoundchrom.com This change is particularly beneficial for gas chromatography and mass spectrometry, as it can improve the resolution of closely related compounds that are otherwise difficult to separate. greyhoundchrom.com The use of 5-(4-Dimethylaminobenzylidene)rhodanine as a TLC derivatization agent allows for the visualization of otherwise non-visible spots on a chromatography plate, making it a useful marker. sigmaaldrich.com

| Application Area | Specific Use | Reference |

|---|---|---|

| Sensors & Indicators | Indicator in silver nitrate titrations | sigmaaldrich.comidealmedical.co.za |

| Chemo-sensing | Reagent for determination of Ag, Pd, Hg, Au | fishersci.cathermofisher.com |

| Colorimetry | Quantitation of silver in autoradiograms | sigmaaldrich.comsigmaaldrich.com |

| Chromatography | Derivatizing agent for TLC | greyhoundchrom.comsigmaaldrich.com |

Process Engineering and Industrial Scale-Up Considerations

While 5-(4-Dimethylaminobenzylidene)rhodanine is predominantly used as a laboratory-scale analytical reagent, consideration of its potential industrial scale-up involves addressing several key process engineering challenges. The goal of scaling up the synthesis of a fine chemical like this is to move from a laboratory procedure to a pilot or commercial scale while maintaining consistent product quality and ensuring process safety and economic viability. mt.comnih.gov

Key considerations for the scale-up of its synthesis would include:

Process Understanding and Control: A thorough understanding of the chemical reaction kinetics, thermodynamics (e.g., heat release), and mass transfer limitations is crucial. mt.comvisimix.com Techniques like heat flow calorimetry would be necessary to predict and manage the thermal hazards associated with the reaction, such as significant exotherms that could lead to runaway reactions in large vessels. mt.com

Quality by Design (QbD): Implementing a QbD approach involves defining the critical quality attributes (CQAs) of the final product—such as purity, reactivity, and stability—and identifying the critical process parameters (CPPs) that affect them. mt.com For an analytical reagent, batch-to-batch reproducibility is paramount, and a QbD framework helps ensure this consistency.

Process Analytical Technology (PAT): The use of in-situ analytical tools (PAT) would be essential for real-time monitoring and control of the reaction. mt.comnih.gov This allows for adjustments to be made during the process to ensure the final product meets specifications, rather than relying solely on end-product testing.

Equipment and Mixing: The transition from small glass flasks to large industrial reactors presents significant challenges related to mixing and heat transfer. visimix.com The geometry of the reactor and the type of agitator can profoundly impact reaction outcomes. Therefore, scale-up studies must carefully model and replicate the hydrodynamic conditions of the lab scale to achieve similar results at an industrial scale. nih.govvisimix.com

Downstream Processing: The purification of the final product (e.g., through crystallization and filtration) is a critical step that must also be scaled up effectively. The choice of solvents, temperature profiles, and equipment for these unit operations will impact the yield and purity of the 5-(4-Dimethylaminobenzylidene)rhodanine.

A model-based scale-up methodology, combining engineering principles with process simulation, would provide a systematic strategy to navigate these challenges and develop a robust, safe, and efficient industrial-scale manufacturing process. nih.gov

Theoretical and Computational Chemistry Studies of the Compound

Molecular Dynamics Simulations and Intermolecular Interactions

Surface Adsorption and Interface Phenomena

C.I. Solvent Yellow 93, a methine-class dye, is characterized by its low water solubility and high solubility in organic solvents such as ethanol, chloroform, and acetone. fscichem.comworlddyevariety.comchemicalbook.com This inherent hydrophobicity governs its surface and interfacial behavior, making it highly suitable for applications involving non-polar media. Its molecular formula is C₂₁H₁₈N₄O₂. fscichem.comworlddyevariety.com

The primary industrial application of this dye is in the coloration of polymers, including polyethylene (B3416737) (PE), polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyvinyl chloride (PVC), and particularly polyester (B1180765). fscichem.comcolorbloomdyes.com In these systems, the dye's performance is critically dependent on its adsorption and dispersion within the polymer matrix. The molecule's structure, featuring two benzene (B151609) rings, facilitates its solubility and stability within these organic materials. fscichem.com

The adsorption process is largely driven by physical interactions, such as van der Waals forces, between the dye molecules and the polymer chains. The uniform and durable coloration achieved in plastics and fibers suggests strong and stable adsorption at the molecular level. fscichem.com The compound's low water solubility, measured at 4.7 µg/L at 23°C, and a high log P value of 5.02 indicate a strong preference for non-aqueous environments and surfaces over aqueous phases. chemicalbook.com This property is fundamental to its use in polyester protoplasmic coloring, where the dye is integrated into the fiber during its formation. worlddyevariety.comcolorbloomdyes.com

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are essential computational tools for predicting the properties of chemical substances, thereby reducing the need for extensive experimental testing. For C.I. Solvent Yellow 93, these models provide valuable information regarding its environmental fate, color, and stability.

Predictive Models for Environmental Persistence and Mobility

Predictive models are used to estimate the environmental behavior of dyes like Solvent Yellow 93. Tools such as the US EPA's EPI Suite™ and OPERA are employed to predict properties related to persistence and mobility. researchgate.netdiva-portal.org

Models like BIOWIN, a submodule of EPI Suite™, predict the probability of biodegradation. researchgate.net For azo solvent dyes, which share structural similarities with Solvent Yellow 93, these models often predict slow biodegradation. researchgate.net The predicted ultimate biodegradation for similar substances is often slow, with half-lives exceeding 182 days in relevant environmental compartments like sediment. researchgate.net The atmospheric persistence is also modeled, with tools like AOPWIN predicting atmospheric oxidation half-lives based on reactions with hydroxyl radicals. researchgate.netepa.gov

The octanol-water partition coefficient (log Kₒw) is a key parameter in these models, indicating the potential for a substance to adsorb to organic matter in soil and sediment. With a predicted log Kₒw of 5.02, Solvent Yellow 93 is expected to have low mobility in soil and a high affinity for sludge in wastewater treatment processes. chemicalbook.comeuropa.eu

Table 1: Predicted Environmental Fate and Physicochemical Properties of C.I. Solvent Yellow 93

| Property | Predicted Value | Model/Source |

|---|---|---|

| Water Solubility | 4.7 µg/L at 23°C | ChemicalBook chemicalbook.com |

| log Kₒw (Octanol-Water Partition Coefficient) | 5.02 at 23°C | ChemicalBook chemicalbook.com |

| Boiling Point | 556.2 ± 60.0 °C | ChemicalBook chemicalbook.com |

| Density | 1.27 ± 0.1 g/cm³ | ChemicalBook chemicalbook.com |

| pKa | 1.73 ± 0.70 | ChemicalBook chemicalbook.com |

Structure-Property Relationships for Color and Stability

The vibrant greenish-yellow color and high stability of Solvent Yellow 93 are directly related to its molecular structure. fscichem.comcolorbloomdyes.com As a pyrazolone (B3327878) and azomethine dye, its structure contains specific chromophores and auxochromes that determine its interaction with light. chemicalbook.comcolorbloomdyes.com The conjugated system formed by the benzene rings and the methine group is the primary chromophore responsible for absorbing light in the visible spectrum, which results in its characteristic yellow color. fscichem.com

QSPR models can establish a quantitative link between structural features and colorimetric properties. For organic dyes, these models can correlate descriptors like the length of the conjugated system, the nature of substituent groups, and molecular planarity with the maximum absorption wavelength (λₘₐₓ) and color intensity.

The compound's notable stability, including high heat resistance (up to 300°C) and good light fastness, is also a function of its robust molecular architecture. worlddyevariety.comcolorbloomdyes.comxcwydyes.com The stability of the phenyl and pyrazolone rings contributes to its resistance to thermal degradation. fscichem.com QSPR studies can model this stability by correlating molecular descriptors with decomposition temperatures or rates of photofading, providing a predictive framework for designing even more stable dyes.

Machine Learning Applications in Compound Design and Property Prediction

Machine learning (ML) is revolutionizing the field of chemical design by enabling rapid and accurate prediction of molecular properties. nih.govacs.org For compounds like Solvent Yellow 93, ML models can be applied to accelerate the discovery of new dyes with enhanced characteristics and to predict complex properties more accurately than traditional QSPR models.

ML algorithms, such as graph neural networks (GNNs), can learn directly from the molecular graph structure to predict properties like solubility, toxicity, and photophysical characteristics. nih.govrsc.org For instance, ML models have been successfully used to predict the solubility of compounds in various solvents with high accuracy, which is a critical parameter for dye application. nih.govrsc.org

In the context of dye design, ML can be used for high-throughput virtual screening of candidate molecules. By training on databases of existing dyes, these models can predict the emission wavelengths and photoluminescence quantum yields (PLQY) of novel structures. researchgate.net This approach can significantly reduce the experimental effort required to identify dyes with specific desired colors or improved stability. acs.orgresearchgate.net Furthermore, ML models are being developed to predict complex absorption, distribution, metabolism, and excretion (ADME) properties, which can be applied to assess the potential environmental and biological impact of dyes like Solvent Yellow 93. researchgate.net

Table of Compound Names

| Common Name/Identifier | Systematic Name | CAS Number |

| Einecs 278-772-5 | Docosanoic acid, ester with 1,2,3-propanetriol | 77538-19-3 |

| C.I. Solvent Yellow 93 | 3H-Pyrazol-3-one, 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl- | 4702-90-3 |

| Polyethylene | Poly(ethene) | 9002-88-4 |

| Polystyrene | Poly(1-phenylethene) | 9003-53-6 |

| Acrylonitrile butadiene styrene | 9003-56-9 | |

| Polyvinyl chloride | Poly(chloroethene) | 9002-86-2 |

| Ethanol | Ethanol | 64-17-5 |

| Chloroform | Trichloromethane | 67-66-3 |

| Acetone | Propan-2-one | 67-64-1 |

Regulatory Science and Chemical Information Management for the Compound

Global Regulatory Frameworks for Chemical Substances

The management of chemical substances globally is governed by a variety of regulatory frameworks designed to protect human health and the environment. dt-shop.com Key among these are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union, the Toxic Substances Control Act (TSCA) in the United States, and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). smolecule.com

These frameworks require manufacturers and importers to provide data on the properties and hazards of the chemicals they place on the market. dt-shop.com For a UVCB substance like Einecs 278-772-5, the regulatory approach is more complex than for a well-defined substance. Under REACH, the identification and registration of UVCB substances require a detailed description of the starting materials and the manufacturing process, as the composition can be variable. molybdenumconsortium.orgreach-metals.eu The assessment of UVCB substances often relies on the hazardous properties of their known constituents. reach-metals.eu

Safety data sheets for products containing this compound often list its components, such as boric acid, potassium fluoride (B91410), potassium tetrafluoroborate (B81430), and potassium difluorodihydroxyborate(1-). molybdenumconsortium.orgfishersci.com Boric acid, a common component, is classified under REACH as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. molybdenumconsortium.orgparchem.comreach-metals.eu This classification triggers specific regulatory obligations, including the need for authorization for certain uses.

Publicly Accessible Chemical Databases and Information Systems

A wealth of information on chemical substances is available through publicly accessible databases. Prominent examples include PubChem, ChemSpider, and the European Chemicals Agency (ECHA) database. reach-metals.euacs.orgiolitec.de These platforms serve as crucial resources for researchers, regulators, and the public.

For UVCB substances like this compound, the information in these databases can be less straightforward than for single compounds. While a specific entry for the EINECS number may exist, detailed toxicological and ecotoxicological data are often linked to the individual constituents. acs.orgnih.govnih.gov For instance, searching for CAS number 77816-14-9, which is associated with this compound, provides basic identifiers but limited specific data for the complex substance itself. smolecule.com Instead, the hazard information is derived from the data available for its components, such as boric acid (CAS 10043-35-3) and potassium tetrafluoroborate (CAS 14075-53-7). molybdenumconsortium.orgfishersci.comnih.gov

The ECHA database provides information on the registration status of substances under REACH, including whether a substance or its components are listed as SVHC. europa.eu The U.S. EPA's CompTox Chemicals Dashboard is another valuable resource that includes information on UVCB substances and their constituents. slideshare.net

Table 1: Key Identifiers for this compound and its Common Components

| Substance Name | EINECS Number | CAS Number |

|---|---|---|

| Potassium;boric acid;fluoride | 278-772-5 | 77816-14-9 |

| Boric acid | 233-139-2 | 10043-35-3 |

| Potassium fluoride | 232-151-5 | 7789-23-3 |

| Potassium tetrafluoroborate | 237-928-2 | 14075-53-7 |

| Potassium difluorodihydroxyborate(1-) | 286-925-2 | 85392-66-1 |

Data Requirements and Gaps in Chemical Registration Dossiers

The registration of chemical substances under frameworks like REACH requires the submission of a technical dossier containing comprehensive data on the substance's properties. europa.eualfa-chemistry.com For substances manufactured or imported in higher tonnages, a chemical safety report is also required. alfa-chemistry.com

For UVCB substances, fulfilling these data requirements can be challenging. The variability in composition means that data from a single batch may not be representative of all batches. reach-metals.eu Therefore, the registration dossier for a UVCB substance must include a thorough characterization of its composition and variability. reach-metals.eu

A significant data gap for many UVCB substances is the lack of specific toxicological and ecotoxicological data for the complex mixture itself. reach-metals.eu To address this, regulators often permit the use of a "grouping and read-across" approach. This involves using data from well-characterized constituents or structurally similar substances to predict the properties of the UVCB substance. flashpointsrl.com However, this approach requires a robust scientific justification. flashpointsrl.com

Table 2: Hazard Classification of a Common Component of this compound (Boric Acid)

| Hazard Class | Hazard Statement | Source |

|---|---|---|

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child. | molybdenumconsortium.org |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | molybdenumconsortium.org |

Development of Standardized Testing Methodologies for Regulatory Compliance

Standardized testing methodologies are essential for ensuring the quality and comparability of data submitted for regulatory purposes. Organizations like the OECD (Organisation for Economic Co-operation and Development) develop and validate test guidelines that are accepted by regulatory authorities worldwide.

For inorganic substances like the components of this compound, various analytical techniques are employed for characterization and quantification. These include titrimetric methods, which are considered highly accurate for determining the boron content in borates, and instrumental methods like inductively coupled plasma-atomic emission spectrometry (ICP-AES) and inductively coupled plasma-mass spectrometry (ICP-MS) for elemental analysis. reach-metals.eueuropa.eu Spectrophotometry is another traditional method used for boron determination. reach-metals.eu

The analysis of complex inorganic mixtures and UVCB substances presents unique challenges. Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy-energy dispersive spectroscopy (SEM-EDS) can provide information on the surface composition and elemental distribution. numberanalytics.com For separating and identifying components in a mixture, chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are powerful tools. numberanalytics.comnumberanalytics.com

For assessing the environmental fate and effects of inorganic substances, specific OECD test guidelines are available. However, for complex materials, these tests may need to be adapted to account for the substance's solubility and transformation in the environment. reach-metals.eu The development of reliable and relevant testing strategies for UVCB substances remains an active area of research in regulatory science.

Table of Compound Names

Q & A

Q. How should mechanistic studies on this compound’s catalytic activity be structured to distinguish between kinetic and thermodynamic control pathways?

- Methodological Answer : Perform time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to track intermediate species. Vary substrate concentrations and temperature to derive Arrhenius plots. Use isotopic labeling (e.g., deuterium) to probe hydrogen transfer steps. Compare experimental data with computational transition state models .

Methodological Considerations

- Data Contradiction Analysis : Cross-reference findings with prior literature, highlighting methodological differences (e.g., instrumentation, sample preparation). Use meta-analysis tools to aggregate datasets and identify outliers .

- Ethical Reporting : Disclose conflicts of interest, funding sources, and adherence to safety protocols (e.g., hazardous waste disposal) .

- Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and report effect sizes alongside p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.